4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
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Overview
Description
4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of fluorophenyl and phenylsulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and phenylsulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorophenyl reagents.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler piperidine derivatives.
Scientific Research Applications
4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonyl groups is beneficial.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylsulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
- 4-({[(4-Bromophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
- 4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
Uniqueness
4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMKYZZYLZHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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